molecular formula C13H15NO5 B12541923 Methyl 2-benzamido-3,3-dimethoxyprop-2-enoate CAS No. 672929-36-1

Methyl 2-benzamido-3,3-dimethoxyprop-2-enoate

Cat. No.: B12541923
CAS No.: 672929-36-1
M. Wt: 265.26 g/mol
InChI Key: ROSMNACVTONOSE-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-3,3-dimethoxyprop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzamido group attached to a dimethoxyprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-benzamido-3,3-dimethoxyprop-2-enoate typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzamido-3,3-dimethoxyprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

Methyl 2-benzamido-3,3-dimethoxyprop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism by which methyl 2-benzamido-3,3-dimethoxyprop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity could be due to its interaction with bacterial cell membranes, leading to disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

672929-36-1

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

methyl 2-benzamido-3,3-dimethoxyprop-2-enoate

InChI

InChI=1S/C13H15NO5/c1-17-12(16)10(13(18-2)19-3)14-11(15)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15)

InChI Key

ROSMNACVTONOSE-UHFFFAOYSA-N

Canonical SMILES

COC(=C(C(=O)OC)NC(=O)C1=CC=CC=C1)OC

Origin of Product

United States

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